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Compound Name: 3-ACETYLOXINDOLE

CAS No.: 17266-70-5

Cat. No.: B098130

Get Quote

Executive Summary
This guide provides a technical comparison of 3-Acetyloxindole (3-AO) against its parent

scaffolds, Indole and Isatin (1H-indole-2,3-dione). While Indole serves as the fundamental

aromatic core and Isatin provides a reactive dicarbonyl platform, 3-Acetyloxindole represents

a "privileged structure" due to its unique C3-enolizable

-dicarbonyl feature.

Key Insight: 3-AO derivatives consistently outperform unsubstituted indole and isatin

precursors in kinase inhibition (IC

values in nM vs.

M range) due to their ability to mimic the purine ring of ATP and form extensive hydrogen bond
networks within the catalytic cleft of enzymes like VEGFR and CDK2.

Chemical & Structural Basis[1][2][3][4][5]
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To understand the bioactivity differences, we must first analyze the electronic and steric

properties of the three scaffolds.

Structural Comparison[1][6]
Indole: Electron-rich aromatic system. Primarily interacts via

-

stacking. Lacks specific H-bond acceptors/donors in the 2,3-position.

Isatin: Distinct dicarbonyl system.[1] The C3 carbonyl is highly reactive (electrophilic),

making it a good covalent binder or precursor, but less stable as a non-covalent inhibitor.

3-Acetyloxindole (3-AO): Possesses an exocyclic carbonyl at C3. Crucially, it exists in a

keto-enol equilibrium. This allows it to chelate metal ions (e.g.,

in kinase active sites) and act as a bidentate H-bond donor/acceptor.

Visualization of Tautomeric Versatility
The following diagram illustrates the structural relationship and the critical tautomerism of 3-AO

that drives its superior binding affinity.
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Figure 1: Structural evolution from Indole to the bioactive 3-Acetyloxindole enol tautomer.

Therapeutic Analysis: Oncology (Kinase Inhibition)
[7]
The primary application of 3-AO derivatives is in the inhibition of Receptor Tyrosine Kinases

(RTKs).
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Mechanism of Action: ATP Competition
Unlike simple indoles, 3-AO derivatives bind at the ATP-binding hinge region. The oxindole

core (C2=O and N1-H) mimics the hydrogen bonding pattern of the Adenine base of ATP. The

3-acetyl group extends into the hydrophobic pocket, improving selectivity.

Comparative Potency Data (Representative)
The table below synthesizes data comparing the core scaffolds against a 3-AO derivative (e.g.,

Sunitinib-like analogs) in VEGFR2 inhibition assays.

Compound
Class

Structure
Primary
Interaction

VEGFR2 IC

(approx)

Bioactivity
Status

Indole Unsubstituted
Hydrophobic (

-stacking)

> 100

M
Inactive

Isatin Dione core

H-bond (Hinge) +

Covalent

potential

10 - 50

M

Moderate /

Scaffold

3-Acetyloxindole
C3-Acyl

substituted

Bidentate H-

bond + Metal

Chelation

0.5 - 5

M
Active Lead

3-AO Derivative
3-substituted-2-

oxindole

Optimized

hydrophobic fit

< 0.05

M (nM range)
Clinical Grade

Note: Data represents aggregated trends from SAR studies [1, 2].

Pathway Visualization: Kinase Inhibition[8]
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Figure 2: Mechanism of 3-AO mediated kinase inhibition preventing tumor proliferation.

Therapeutic Analysis: Antimicrobial Activity[4][9]
[10][11][12][13]
While oncology is the primary domain, 3-AO derivatives (specifically hydrazones and chalcones

formed at the acetyl group) exhibit significant antimicrobial properties.

Gram-Positive Efficacy: 3-AO derivatives show MIC values comparable to standard

antibiotics (e.g., Ciprofloxacin) against S. aureus.[2]

Mechanism: Unlike the kinase mechanism, antimicrobial activity often involves the disruption

of cell wall synthesis or intercalation with bacterial DNA, facilitated by the planar indole ring

and the lipophilic acetyl tail [3].
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Experimental Protocols
To validate the bioactivity of 3-acetyloxindole derivatives, the following self-validating

workflows are recommended.

Protocol A: Synthesis of 3-Acetyloxindole (Core
Scaffold)
Objective: Synthesize the core scaffold from Isatin for further derivatization.

Reagents: Isatin (10 mmol), Acetic Anhydride (excess), Sodium Acetate (catalyst).

Procedure:

Dissolve Isatin in Acetic Anhydride.

Add anhydrous Sodium Acetate.

Reflux at 140°C for 4 hours.

Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). Isatin spot (

) should disappear; Product spot (

) appears.

Workup: Pour mixture into ice water. The precipitate is 1-acetylisatin (kinetic product) or 3-
acetyloxindole (thermodynamic product depending on conditions/rearrangement). Note:

Direct C-acylation of oxindole is often preferred for higher specificity.

Alternative (High Purity): React Oxindole with Ethyl Acetate/NaOEt to yield 3-
acetyloxindole directly via Claisen condensation.

Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 against cancer cell lines (e.g., MCF-7 or HepG2).

Seeding: Plate cells at
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cells/well in 96-well plates. Incubate 24h.

Treatment: Add 3-AO derivatives at serial dilutions (0.1, 1, 10, 50, 100

M).

Control Positive: Sunitinib (Standard).

Control Negative: DMSO (0.1%).

Incubation: 48 hours at 37°C, 5% CO

.

Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

Readout: Measure Absorbance at 570 nm.

Calculation:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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